molecular formula C13H6Cl2F3NO B1436234 (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone CAS No. 1823182-32-6

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone

Cat. No. B1436234
CAS RN: 1823182-32-6
M. Wt: 320.09 g/mol
InChI Key: RQJINSSHNXLGHU-UHFFFAOYSA-N
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Description

“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . “2-chlorophenyl” is a chlorinated phenyl group, but specific information about it was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)pyridin-2-yl” include a liquid form, a refractive index of n20/D 1.433 (lit.), a boiling point of 50-55 °C/11 mmHg (lit.), a melting point of 16-20 °C (lit.), and a density of 1.524 g/mL at 25 °C (lit.) . The specific physical and chemical properties of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.

Scientific Research Applications

  • Structural Analysis and Synthesis :

    • (Swamy et al., 2013) explored isomorphous structures related to the chemical , demonstrating the chlorine-methyl exchange rule. The study emphasizes the complexity of detecting isomorphism in disordered structures.
    • (Lakshminarayana et al., 2009) synthesized and characterized a related compound, providing detailed crystallographic analysis.
  • Biological Evaluation and Antimicrobial Activity :

    • (Sivakumar et al., 2021) conducted a comprehensive study on the molecular structure, spectroscopic properties, and antimicrobial activities of a similar molecule. This study included molecular docking simulations, highlighting the potential antimicrobial effects.
    • (Ravula et al., 2016) synthesized novel pyrazoline derivatives exhibiting significant anti-inflammatory and antibacterial properties, showcasing the therapeutic potential of these compounds.
  • Green Chemistry and Synthesis Optimization :

    • (Ni et al., 2012) reported on the biotransformation of a related compound using Kluyveromyces sp., emphasizing the efficiency and environmental friendliness of this process.
    • (Chen et al., 2021) focused on the synthesis of a related compound using a green, economic, and efficient water-cyclohexane liquid-liquid system, highlighting the advantages of microreaction systems in chemical synthesis.
  • Molecular Docking and Anticancer Activity :

    • (Katariya et al., 2021) explored the anticancer and antimicrobial potentials of pyrazoline derivatives, including molecular docking studies. These findings provide insights into the development of new pharmaceuticals.
  • Spectroscopic Properties and Theoretical Studies :

    • (Al-Ansari, 2016) investigated the spectroscopic properties of related compounds in various solvents, supporting their findings with quantum chemistry calculations.

Safety and Hazards

“3-Chloro-5-(trifluoromethyl)pyridin-2-yl” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . The specific safety and hazards of “(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone” were not found in the search results.

properties

IUPAC Name

(2-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3NO/c14-9-4-2-1-3-8(9)12(20)11-10(15)5-7(6-19-11)13(16,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJINSSHNXLGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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